molecular formula C18H20N2O3S B2747554 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole CAS No. 873680-33-2

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole

Cat. No.: B2747554
CAS No.: 873680-33-2
M. Wt: 344.43
InChI Key: XQVSMDXLEMEXQB-UHFFFAOYSA-N
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Description

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazole derivatives, closely related to the chemical structure of 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole, have been extensively studied for their diverse biological activities. These compounds are integral to many natural and synthetic bioactive molecules, showing a wide range of pharmacological activities including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. The unique structure of benzothiazoles, with potential for structural variations, makes them a significant focus in drug discovery and medicinal chemistry (Bhat & Belagali, 2020).

Therapeutic Potential and Drug Development

Benzothiazole scaffolds are pivotal in the development of chemotherapeutic agents due to their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specific structural modifications, particularly on the benzothiazole moiety, have led to the discovery of compounds with significant therapeutic potential. This has catalyzed research into benzothiazole derivatives as clinical drugs for treating various diseases and disorders, highlighting their crucial role in the advancement of medicinal chemistry and pharmaceuticals (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Role in Synthesis and Chemical Research

The chemical versatility of benzothiazoles extends beyond pharmaceuticals into general synthetic chemistry. Their reactivity and structural features enable the development of novel synthetic methodologies, contributing to the preparation of metal passivators and light-sensitive materials. This demonstrates the broad utility of benzothiazole derivatives in various fields of chemistry, from materials science to environmental studies, showcasing their importance beyond medicinal applications (Gu, Yu, Zhang, & Xu, 2009).

Environmental and Analytical Chemistry Applications

Research has also explored the fate and behavior of benzothiazole derivatives in aquatic environments, particularly focusing on their role as emerging contaminants. The persistence and biodegradability of such compounds, along with their potential endocrine-disrupting effects, underscore the environmental significance of benzothiazole-based chemicals. This has led to investigations into their occurrence, environmental fate, and potential impacts, highlighting the necessity for comprehensive studies on their environmental behavior and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(13(3)9-17(14)23-4)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVSMDXLEMEXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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